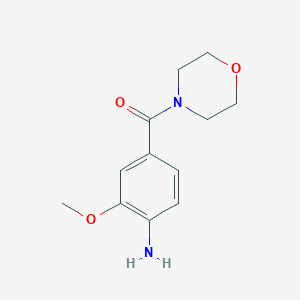
5,7-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “5,7-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 5,7-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid involves several synthetic routes. These routes typically include the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to ensure consistent quality and high efficiency. The use of advanced technologies, such as automated control systems and real-time monitoring, helps in maintaining the desired reaction conditions and minimizing waste.
化学反应分析
Types of Reactions
5,7-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
科学研究应用
5,7-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
作用机制
The mechanism of action of 5,7-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target and the context of the interaction. For example, the compound may inhibit the activity of certain enzymes or modulate the function of specific receptors, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds to 5,7-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid include those with related chemical structures and properties. Examples of such compounds are:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chemical properties and potential applications. While the similar compounds may share some structural features, this compound has distinct reactivity patterns and biological activities that make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
5,7-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-6-3-7(2)11-8(12(15)16)5-10(14)13-9(11)4-6/h3-4,8H,5H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTPXJFWYRSMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(CC(=O)NC2=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,6-Diazaspiro[4.5]decan-6-yl)ethanone](/img/structure/B7967529.png)
![1-(1,8-Diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7967534.png)
![1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone](/img/structure/B7967537.png)
![1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone](/img/structure/B7967542.png)
![1-Ethyl-1,9-diazaspiro[5.5]undecane](/img/structure/B7967552.png)



![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]amino]-2-oxoacetic acid](/img/structure/B7967574.png)
![2-amino-N-[(6-oxo-1H-pyridin-3-yl)methyl]benzamide](/img/structure/B7967581.png)
![4-amino-N-[(6-oxo-1H-pyridin-3-yl)methyl]benzamide](/img/structure/B7967582.png)



